molecular formula C22H31N3O2 B2981178 1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 1705179-69-6

1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2981178
CAS No.: 1705179-69-6
M. Wt: 369.509
InChI Key: KZYNGLGUUSNERU-UHFFFAOYSA-N
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Description

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound that features a bipiperidine structure linked to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the bipiperidine intermediate, followed by the introduction of the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-Hydroxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
  • 1-{4-Methyl-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one
  • 1-{4-Ethoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Uniqueness

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-23-16-17(20-5-3-4-6-21(20)23)15-22(26)25-11-7-18(8-12-25)24-13-9-19(27-2)10-14-24/h3-6,16,18-19H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYNGLGUUSNERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4CCC(CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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